molecular formula C15H19N3O2S B2454653 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide CAS No. 1286702-64-4

4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide

Cat. No.: B2454653
CAS No.: 1286702-64-4
M. Wt: 305.4
InChI Key: IMDDPASUGMDPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide is a synthetic organic compound that belongs to the isothiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution Reactions: Introduction of the amino group and the p-tolyl group through substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the amino group.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: Various substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide: shares structural similarities with other isothiazole derivatives.

    Other Isothiazoles: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which could confer unique biological activities or chemical properties.

Properties

IUPAC Name

4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-4-6-11(7-5-10)13-12(16)14(21-18-13)15(19)17-8-3-9-20-2/h4-7H,3,8-9,16H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDDPASUGMDPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.